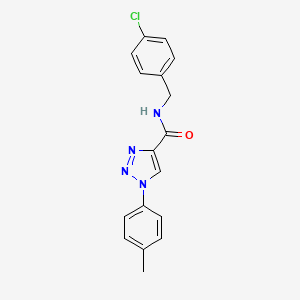

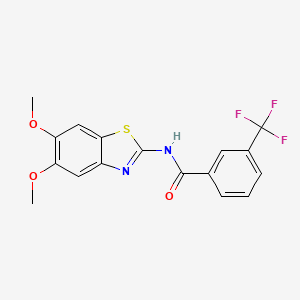

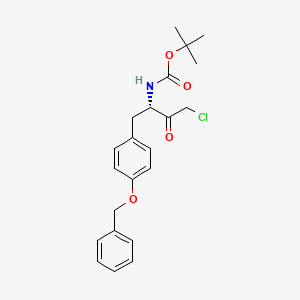

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound falls within a class of chemical entities known for their potential in therapeutic applications and as agents in various biochemical assays. Its structure suggests potential activity at various receptors, indicative of its relevance in medicinal chemistry research.

Synthesis Analysis

Synthesis of related sulfonamide compounds often involves stepwise chemical reactions, including nucleophilic aromatic substitution (S(N)Ar) reactions and microwave-assisted synthesis techniques. These methods allow for the efficient assembly of complex molecular architectures, including the thiophene, piperidine, and tetrahydronaphthalene moieties present in the target molecule (Williams et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These analyses reveal the three-dimensional arrangement of atoms, critical for understanding the compound's reactivity and interaction with biological targets (Sarojini et al., 2012).

Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

- A study by Hosokawa et al. (2001) discusses the synthesis of optically active sulfonamide derivatives with herbicidal activity, indicating the potential of sulfonamides in agricultural chemistry (Hosokawa et al., 2001).

- Luo et al. (2018) focused on synthesizing sulfur-containing compounds targeting the vesicular acetylcholine transporter, demonstrating the role of sulfonamides in developing neuroimaging tools (Luo et al., 2018).

Receptor Binding and Biological Activity

- Berardi et al. (2005) explored the sigma-subtype affinities and selectivities of methylpiperidines, highlighting the therapeutic potential in tumor research and therapy (Berardi et al., 2005).

- Leopoldo et al. (2007) conducted a structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides as 5-HT7 receptor agents, revealing insights into receptor affinity and intrinsic activity (Leopoldo et al., 2007).

Anticancer Activities

- Al-Said et al. (2011) reported the anti-breast cancer activity of novel 1,2-dihydropyridine, thiophene, and thiazole derivatives with a sulfone moiety, showcasing the potential of sulfonamides in cancer treatment (Al-Said et al., 2011).

Miscellaneous Applications

- Vinaya et al. (2009) synthesized and evaluated the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens, indicating the utility of sulfonamides in antimicrobial research (Vinaya et al., 2009).

Propriétés

IUPAC Name |

N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O2S2/c24-27(25,21-6-5-19-3-1-2-4-20(19)13-21)22-14-17-7-10-23(11-8-17)15-18-9-12-26-16-18/h5-6,9,12-13,16-17,22H,1-4,7-8,10-11,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULKTCQZSKBJTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)CC4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

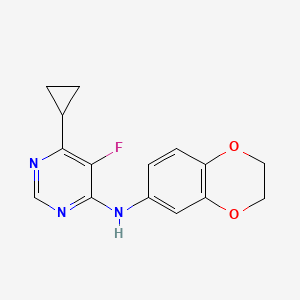

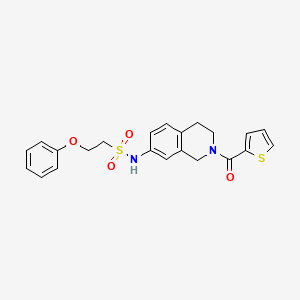

![4-[[2-[[5-(Benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B2483137.png)

![{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2483149.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2483151.png)